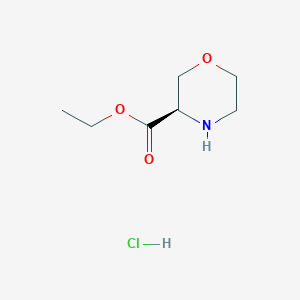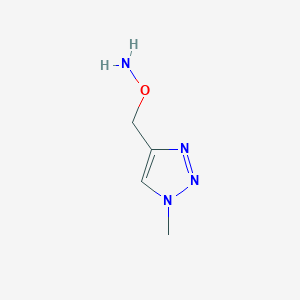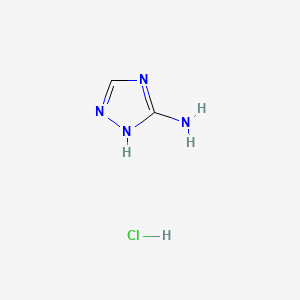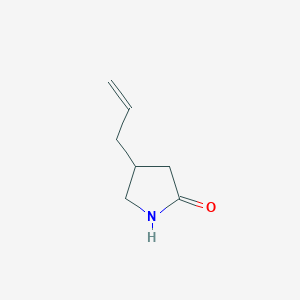
N-(4-Oxoazetidin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Oxoazetidin-2-yl)acetamide is a chemical compound with the molecular formula C5H8N2O2 and a molecular weight of 128.13 g/mol It is characterized by the presence of an azetidinone ring, which is a four-membered lactam, and an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Oxoazetidin-2-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a β-lactam precursor with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield of the desired product. The use of automated systems for monitoring and controlling the reaction can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Oxoazetidin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The azetidinone ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxyl derivatives, substituted azetidinones, and various functionalized acetamides .
Wissenschaftliche Forschungsanwendungen
N-(4-Oxoazetidin-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of N-(4-Oxoazetidin-2-yl)acetamide involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound induces oxidative stress in cancer cells, leading to the activation of the intrinsic mitochondrial pathway of apoptosis. This involves the generation of reactive oxygen species, loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspase-3 . These events culminate in programmed cell death, effectively inhibiting the growth of cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide
- N-(3-chloro-2-(4-aryl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide
Uniqueness
N-(4-Oxoazetidin-2-yl)acetamide stands out due to its specific structural features, such as the presence of both an azetidinone ring and an acetamide groupAdditionally, its ability to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway highlights its potential as a lead compound for the development of new anticancer agents .
Eigenschaften
Molekularformel |
C5H8N2O2 |
|---|---|
Molekulargewicht |
128.13 g/mol |
IUPAC-Name |
N-(4-oxoazetidin-2-yl)acetamide |
InChI |
InChI=1S/C5H8N2O2/c1-3(8)6-4-2-5(9)7-4/h4H,2H2,1H3,(H,6,8)(H,7,9) |
InChI-Schlüssel |
VEQCFBSJQKTLNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1CC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Pyrazolo[1,5-a]pyridine-3,5-diamine](/img/structure/B11924214.png)





![6-Oxa-1-thiaspiro[2.5]octane](/img/structure/B11924252.png)
![1-Methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11924264.png)

![4-Azaspiro[2.4]heptan-7-ol](/img/structure/B11924275.png)
